(4Z)-4-{3-chloro-4-[(2-fluorobenzyl)oxy]-5-methoxybenzylidene}-2-(3-iodo-4-methylphenyl)-1,3-oxazol-5(4H)-one
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Overview
Description
4-((Z)-1-{3-CHLORO-4-[(2-FLUOROBENZYL)OXY]-5-METHOXYPHENYL}METHYLIDENE)-2-(3-IODO-4-METHYLPHENYL)-1,3-OXAZOL-5-ONE is a synthetic organic compound that belongs to the class of oxazoles. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((Z)-1-{3-CHLORO-4-[(2-FLUOROBENZYL)OXY]-5-METHOXYPHENYL}METHYLIDENE)-2-(3-IODO-4-METHYLPHENYL)-1,3-OXAZOL-5-ONE typically involves multi-step organic reactions. The process may include:
Formation of the oxazole ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of substituents: The chlorinated, fluorinated, methoxylated, and iodinated phenyl groups are introduced through various substitution reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, optimized reaction conditions, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy or benzyl groups.
Reduction: Reduction reactions could target the oxazole ring or the halogenated phenyl groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, especially at the halogenated positions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce dehalogenated or hydrogenated compounds.
Scientific Research Applications
Chemistry
The compound can be used as a building block in organic synthesis, particularly in the development of new pharmaceuticals or agrochemicals.
Biology
In biological research, it may be used to study the effects of halogenated and methoxylated phenyl groups on biological activity.
Medicine
Industry
In industry, the compound might be used in the synthesis of advanced materials or as an intermediate in the production of other chemicals.
Mechanism of Action
The mechanism of action would depend on the specific biological target. Generally, compounds like this may interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The specific pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- 4-((Z)-1-{3-CHLORO-4-[(2-FLUOROBENZYL)OXY]-5-METHOXYPHENYL}METHYLIDENE)-2-(3-IODO-4-METHYLPHENYL)-1,3-OXAZOL-5-ONE
- 4-((Z)-1-{3-CHLORO-4-[(2-FLUOROBENZYL)OXY]-5-METHOXYPHENYL}METHYLIDENE)-2-(3-IODO-4-METHYLPHENYL)-1,3-OXAZOL-5-ONE
Uniqueness
The uniqueness of the compound lies in its specific combination of halogenated and methoxylated phenyl groups, which can impart unique biological and chemical properties compared to other oxazole derivatives.
Properties
Molecular Formula |
C25H18ClFINO4 |
---|---|
Molecular Weight |
577.8 g/mol |
IUPAC Name |
(4Z)-4-[[3-chloro-4-[(2-fluorophenyl)methoxy]-5-methoxyphenyl]methylidene]-2-(3-iodo-4-methylphenyl)-1,3-oxazol-5-one |
InChI |
InChI=1S/C25H18ClFINO4/c1-14-7-8-16(12-20(14)28)24-29-21(25(30)33-24)10-15-9-18(26)23(22(11-15)31-2)32-13-17-5-3-4-6-19(17)27/h3-12H,13H2,1-2H3/b21-10- |
InChI Key |
WURRGTJYFAEVPT-FBHDLOMBSA-N |
Isomeric SMILES |
CC1=C(C=C(C=C1)C2=N/C(=C\C3=CC(=C(C(=C3)Cl)OCC4=CC=CC=C4F)OC)/C(=O)O2)I |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NC(=CC3=CC(=C(C(=C3)Cl)OCC4=CC=CC=C4F)OC)C(=O)O2)I |
Origin of Product |
United States |
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